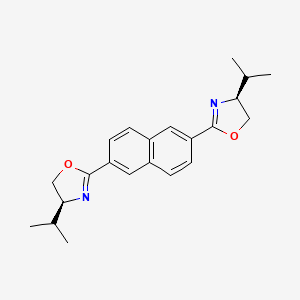
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two oxazoline rings attached to the naphthalene core
Méthodes De Préparation
The synthesis of 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene typically involves the Suzuki coupling reaction. This method is widely used for the formation of carbon-carbon bonds between two organic molecules. The reaction involves the coupling of 2,6-dibromonaphthalene with a boronic acid intermediate under the influence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures to facilitate the coupling process.
Analyse Des Réactions Chimiques
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Applications De Recherche Scientifique
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with various biological targets.
Medicine: In medicinal chemistry, it is investigated for its potential therapeutic applications. Its derivatives are being evaluated for their efficacy in treating various diseases.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene involves its interaction with specific molecular targets. The oxazoline rings in the compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cellular processes .
Comparaison Avec Des Composés Similaires
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene can be compared with other naphthalene derivatives such as:
2,6-Bis(bromomethyl)naphthalene: This compound has bromine atoms instead of oxazoline rings, making it more reactive in substitution reactions.
2,6-Bis(1H-imidazol-2-yl)pyridine: This compound contains imidazole rings, which confer different chemical and biological properties compared to oxazoline rings.
2,6-Bis(hydroxymethyl)naphthalene: This derivative has hydroxyl groups, making it more hydrophilic and suitable for different types of chemical reactions.
The unique structural features of this compound, particularly the presence of oxazoline rings, distinguish it from these similar compounds and contribute to its specific properties and applications.
Propriétés
Formule moléculaire |
C22H26N2O2 |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H26N2O2/c1-13(2)19-11-25-21(23-19)17-7-5-16-10-18(8-6-15(16)9-17)22-24-20(12-26-22)14(3)4/h5-10,13-14,19-20H,11-12H2,1-4H3/t19-,20-/m1/s1 |
Clé InChI |
ZDVZPFLYCYFPTE-WOJBJXKFSA-N |
SMILES isomérique |
CC(C)[C@H]1COC(=N1)C2=CC3=C(C=C2)C=C(C=C3)C4=N[C@H](CO4)C(C)C |
SMILES canonique |
CC(C)C1COC(=N1)C2=CC3=C(C=C2)C=C(C=C3)C4=NC(CO4)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-piperidin-1-ylethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12889300.png)

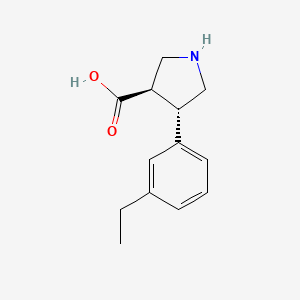
![(E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12889313.png)
![Diphenyl(1-phenylimidazo[4,5,1-kl]phenoxazin-4-yl)phosphine oxide](/img/structure/B12889326.png)
![6-Quinolinamine, 2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B12889337.png)
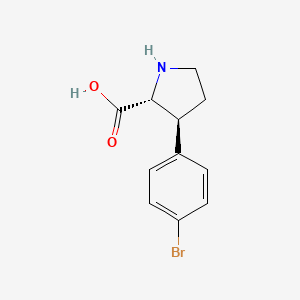
![5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one](/img/structure/B12889360.png)
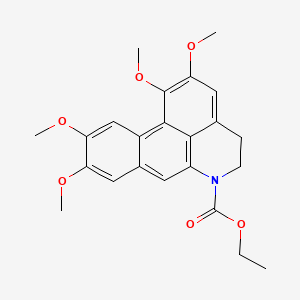
![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)
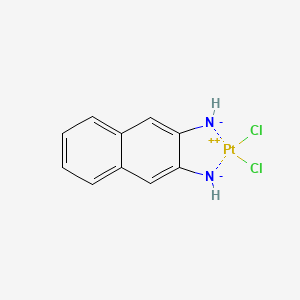

![3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889388.png)
